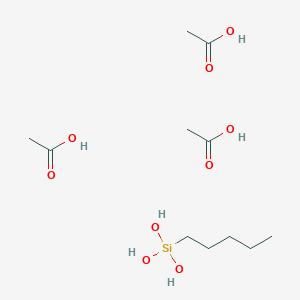
Acetic acid--pentylsilanetriol (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid–pentylsilanetriol (3/1) is a compound that combines acetic acid with pentylsilanetriol in a 3:1 ratio Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar Pentylsilanetriol is an organosilicon compound that contains silicon, oxygen, and carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–pentylsilanetriol (3/1) typically involves the reaction of acetic acid with pentylsilanetriol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of acetic acid–pentylsilanetriol (3/1) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Acetic acid–pentylsilanetriol (3/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silicon-containing acids.
Reduction: Reduction reactions can convert the compound into silicon-containing alcohols.
Substitution: The compound can participate in substitution reactions where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-containing acids, while reduction may produce silicon-containing alcohols.
科学研究应用
Acetic acid–pentylsilanetriol (3/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a precursor for the synthesis of other organosilicon compounds. It is also employed in catalysis and as a reagent in various organic transformations.
Biology: In biological research, the compound is studied for its potential role in cell signaling and as a biomolecule modifier.
Medicine: The compound’s unique properties make it a candidate for drug delivery systems and as a component in medical devices.
Industry: In industrial applications, acetic acid–pentylsilanetriol (3/1) is used in the production of coatings, adhesives, and sealants due to its adhesive properties and chemical stability.
作用机制
The mechanism of action of acetic acid–pentylsilanetriol (3/1) involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes, proteins, and enzymes, leading to various biological effects. The silicon atoms in the compound can form stable bonds with oxygen and carbon atoms, contributing to its stability and reactivity.
相似化合物的比较
Similar Compounds
Acetic acid–methylsilanetriol: Similar to acetic acid–pentylsilanetriol (3/1), but with a methyl group instead of a pentyl group.
Acetic acid–ethylsilanetriol: Contains an ethyl group instead of a pentyl group.
Acetic acid–propylsilanetriol: Contains a propyl group instead of a pentyl group.
Uniqueness
Acetic acid–pentylsilanetriol (3/1) is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties. The longer carbon chain in the pentyl group enhances the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules.
属性
CAS 编号 |
17963-15-4 |
|---|---|
分子式 |
C11H26O9Si |
分子量 |
330.40 g/mol |
IUPAC 名称 |
acetic acid;trihydroxy(pentyl)silane |
InChI |
InChI=1S/C5H14O3Si.3C2H4O2/c1-2-3-4-5-9(6,7)8;3*1-2(3)4/h6-8H,2-5H2,1H3;3*1H3,(H,3,4) |
InChI 键 |
BBSPZCYXPZEMMR-UHFFFAOYSA-N |
规范 SMILES |
CCCCC[Si](O)(O)O.CC(=O)O.CC(=O)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





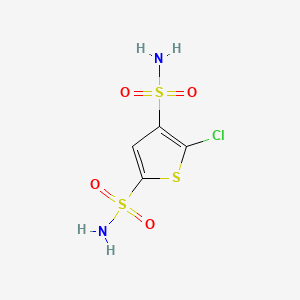
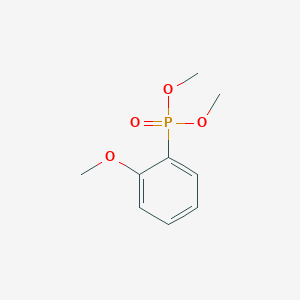
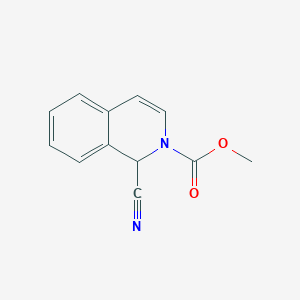
![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)
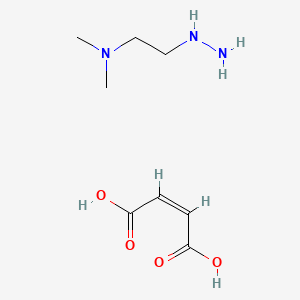
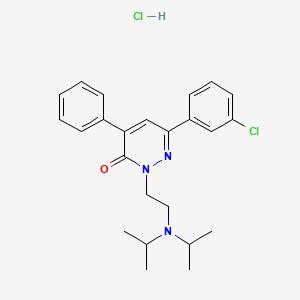
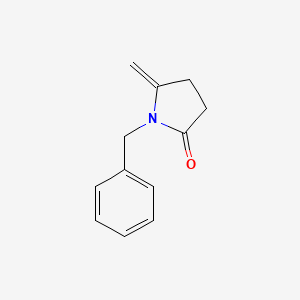
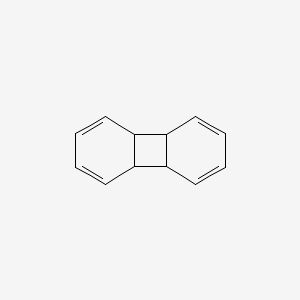
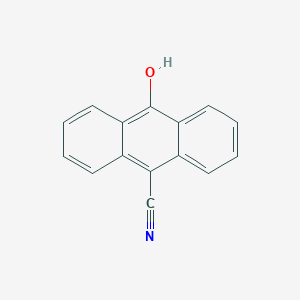
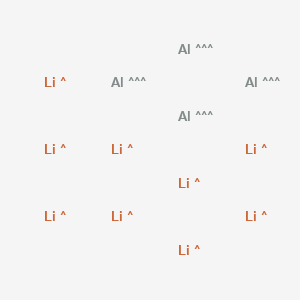
![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)
